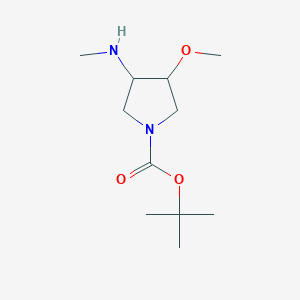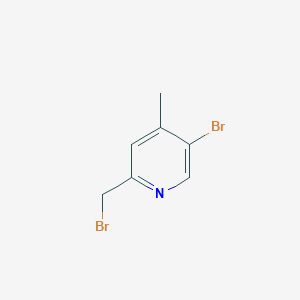![molecular formula C10H8Cl2F3NO2 B13330336 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid is an organic compound that features both dichlorophenyl and trifluoroethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenyl acetic acid and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 3,5-dichlorophenyl acetic acid is activated by the coupling agent, followed by the addition of 2,2,2-trifluoroethylamine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might target the dichlorophenyl group, leading to the formation of less chlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce less chlorinated derivatives.
科学研究应用
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The trifluoroethyl group could enhance its binding affinity or stability, while the dichlorophenyl group might contribute to its overall biological activity.
相似化合物的比较
Similar Compounds
2-(3,5-Dichlorophenyl)acetic acid: Lacks the trifluoroethyl group, potentially altering its biological activity.
2-(2,2,2-Trifluoroethyl)aminoacetic acid: Lacks the dichlorophenyl group, which might affect its chemical properties and applications.
Uniqueness
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid is unique due to the combination of both dichlorophenyl and trifluoroethyl groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C10H8Cl2F3NO2 |
|---|---|
分子量 |
302.07 g/mol |
IUPAC 名称 |
2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid |
InChI |
InChI=1S/C10H8Cl2F3NO2/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15/h1-3,8,16H,4H2,(H,17,18) |
InChI 键 |
UJRAVMPRKYCLAV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


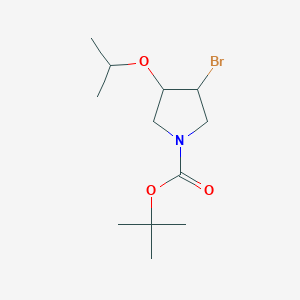
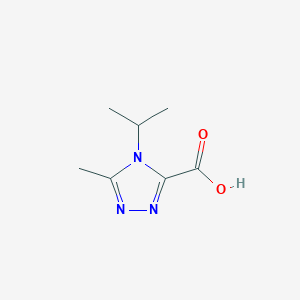
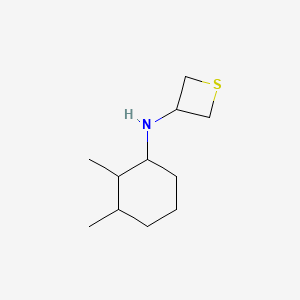

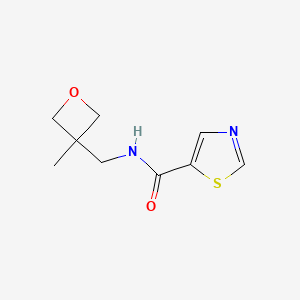
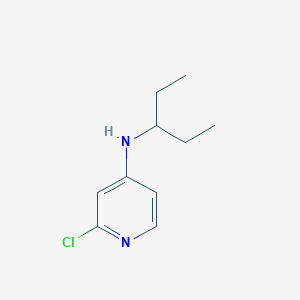
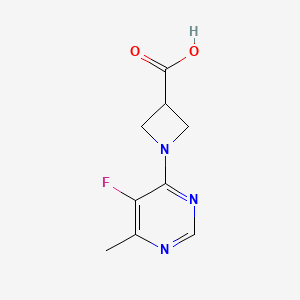
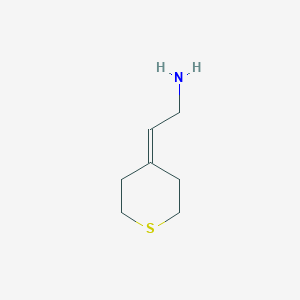
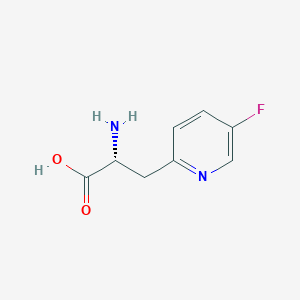
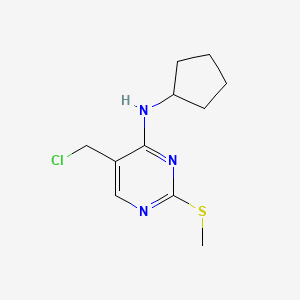
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)

